molecular formula C19H28N2O4S B5033187 N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide

N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide

Cat. No.: B5033187
M. Wt: 380.5 g/mol
InChI Key: YELZGJSIGDMSKP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a sulfonylphenoxy moiety, and a piperidinyl group. Its molecular formula is C18H28N2O4S.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a kinase inhibitor like some similar compounds , it might bind to the active site of the kinase and prevent it from phosphorylating its substrates.

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action . If this compound shows promising activity in preliminary studies, it could be a candidate for further development as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonylphenoxy intermediate: This step involves the reaction of 4-(4-methylpiperidin-1-yl)sulfonyl chloride with phenol in the presence of a base such as triethylamine.

    Coupling with cyclopentyl acetamide: The intermediate is then reacted with cyclopentyl acetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, while the sulfonylphenoxy and piperidinyl groups contribute to its reactivity and binding affinity.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4S/c1-15-10-12-21(13-11-15)26(23,24)18-8-6-17(7-9-18)25-14-19(22)20-16-4-2-3-5-16/h6-9,15-16H,2-5,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZGJSIGDMSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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